molecular formula C14H9F3O B1324060 3,3',5-Trifluoro-4'-methylbenzophenone CAS No. 951886-42-3

3,3',5-Trifluoro-4'-methylbenzophenone

Cat. No. B1324060
M. Wt: 250.21 g/mol
InChI Key: HEDJQMSGOJXEIC-UHFFFAOYSA-N
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Description

3,3',5-Trifluoro-4'-methylbenzophenone (TFMB) is a chemical compound that has been widely used in scientific research. It is a derivative of benzophenone and is commonly used in the synthesis of various organic compounds. TFMB has been found to have several applications in scientific research, including in the field of medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Photochemical Reactions

Research by Ma et al. (2013) explored the photochemical reactions of similar compounds to 3,3',5-Trifluoro-4'-methylbenzophenone, particularly focusing on 3-methylbenzophenone and 4-methylbenzophenone. Their study utilized femtosecond transient absorption spectroscopy and density functional theory calculations to understand the behavior of these compounds under various conditions, including acidic aqueous solutions (Ma et al., 2013).

Electrosynthesis and Enantioselectivity

Schwientek et al. (1999) studied the electrosynthesis of 4-methylbenzophenone, which may offer insights into the electrosynthesis processes applicable to 3,3',5-Trifluoro-4'-methylbenzophenone. The research focused on the stereoselective electroreduction of 4-methylbenzophenone and acetophenone, revealing the potential for producing enantiomerically pure compounds (Schwientek et al., 1999).

Photostability Studies

Ito et al. (1987) conducted studies on the solid-state photochemistry of methyl-substituted benzophenones, including 4-methylbenzophenone. Their work, which involves understanding the photostability and photoreactions of these compounds, could be relevant to the study of 3,3',5-Trifluoro-4'-methylbenzophenone (Ito et al., 1987).

Hyperbranched Poly(arylene ether)s Synthesis

Banerjee et al. (2009) explored the synthesis of hyperbranched poly(arylene ether)s using a trifluoromethyl-activated monomer. While the study doesn't directly involve 3,3',5-Trifluoro-4'-methylbenzophenone, the methodologies and chemical processes discussed could be relevant for similar trifluoromethyl-substituted compounds (Banerjee et al., 2009).

Fluorescent Molecule Studies

Santra et al. (2019) investigated the photophysical behavior of DFHBI derivatives, which are fluorogenic molecules. This study, focusing on the behavior of these molecules in various solvents, could provide insights into the fluorescence properties of similarly structured compounds like 3,3',5-Trifluoro-4'-methylbenzophenone (Santra et al., 2019).

properties

IUPAC Name

(3,5-difluorophenyl)-(3-fluoro-4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c1-8-2-3-9(6-13(8)17)14(18)10-4-11(15)7-12(16)5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDJQMSGOJXEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',5-Trifluoro-4'-methylbenzophenone

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